N(alpha)-boc-N(omega)-tosyl-L-arginine

Catalog No.
S662697
CAS No.
13836-37-8
M.F
C18H28N4O6S
M. Wt
428.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N(alpha)-boc-N(omega)-tosyl-L-arginine

CAS Number

13836-37-8

Product Name

N(alpha)-boc-N(omega)-tosyl-L-arginine

IUPAC Name

5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

Molecular Formula

C18H28N4O6S

Molecular Weight

428.5 g/mol

InChI

InChI=1S/C18H28N4O6S/c1-12-7-9-13(10-8-12)29(26,27)22-16(19)20-11-5-6-14(15(23)24)21-17(25)28-18(2,3)4/h7-10,14H,5-6,11H2,1-4H3,(H,21,25)(H,23,24)(H3,19,20,22)

InChI Key

WBIIPXYJAMICNU-UHFFFAOYSA-N

Synonyms

Boc-Arg(Tos)-OH;13836-37-8;Boc-Arg(Tos);Nalpha-Boc-Nomega-tosyl-L-arginine;n2-(tert-butoxycarbonyl)-n5-{n-[(4-methylphenyl)sulfonyl]carbamimidoyl}-l-ornithine;N(alpha)-boc-N(omega)-tosyl-L-arginine;C18H28N4O6S;AmbotzBAA1068;PubChem12923;N(2)-tert-Butoxycarbonyl-N(G)-tosyl-L-arginine;AC1Q6U2W;15506_ALDRICH;BOC-Nomega-tosyl-L-arginine;AC1L364O;SCHEMBL8697164;15506_FLUKA;MolPort-003-926-823;WBIIPXYJAMICNU-AWEZNQCLSA-N;ACT07198;L-Ornithine,N2-((1,1-dimethylethoxy)carbonyl)-N5-(imino(((4-methylphenyl)sulfonyl)amino)methyl)-;ZINC4534345;EINECS237-549-2;AR-1K5512;AKOS015924225;AKOS015963128

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)N

The exact mass of the compound Boc-Arg(Tos)-OH is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164058. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N(alpha)-boc-N(omega)-tosyl-L-arginine is a protected amino acid derivative essential for introducing arginine residues in multi-step peptide synthesis. The N(alpha)-Boc (tert-butyloxycarbonyl) group provides temporary, acid-labile protection of the alpha-amino function, while the N(omega)-tosyl (Ts) group offers robust, semi-permanent protection for the reactive side-chain guanidino group. This dual-protection scheme is specifically tailored for Boc-based solid-phase peptide synthesis (Boc-SPPS) and certain solution-phase strategies, where the differential stability of the two protecting groups enables controlled, sequential peptide chain elongation.

Research Fit

Orthogonal Boc/Tos protection for Boc SPPS
Crystalline solid, well-characterized building block
Compatible with standard HF/TFMSA cleavage

Substituting N(alpha)-boc-N(omega)-tosyl-L-arginine with other protected forms, such as N(alpha)-Fmoc derivatives or those with different guanidino-protecting groups like Pbf or Nitro, is incompatible with established Boc-SPPS workflows. The selection of a protecting group strategy dictates the entire synthesis and deprotection sequence, including reagent compatibility, cleavage conditions, and potential side reactions. For example, the Pbf group, standard in Fmoc chemistry, is cleaved by the same moderate acid (TFA) used to remove the Boc group, making it non-orthogonal and unsuitable for Boc-based synthesis. Similarly, switching from Tosyl to a Nitro protecting group, while compatible with the Boc workflow, fundamentally alters the final cleavage requirements and introduces a different side-reaction profile, specifically the risk of ornithine formation. Therefore, the choice of protected arginine is a foundational decision that cannot be altered without redesigning the entire synthesis protocol.

Substitution Risk

Boc-Arg(NO2)-OH HF cleavage may generate ornithine impurities; impurity profile differs from Tos-protected analog.
Fmoc-Arg(Pbf)-OH Fmoc/Boc SPPS mismatch; δ-lactam formation profile may differ under carboxyl activation.
Fmoc-Arg(Mtr)-OH Multi-Arg deprotection may be incomplete, requiring extended acid treatment that can compromise peptide quality.

Ensured Workflow Orthogonality in Boc-Based Synthesis

The tosyl (Ts) protecting group is chemically stable to the conditions used for the repeated cleavage of the N-alpha-Boc group (typically 50% TFA in DCM). This orthogonality is the central requirement for a viable side-chain protecting group in Boc-SPPS. In contrast, the Pbf protecting group, a common substitute used in Fmoc-SPPS, is highly labile to TFA. This makes N(alpha)-Boc-N(omega)-tosyl-L-arginine a compatible precursor for Boc-based workflows, whereas a Pbf-protected analogue would fail, as its side-chain protection would be prematurely removed during the first Boc deprotection cycle.

Evidence DimensionStability to N-alpha-Boc Deprotection Reagent (TFA)
Target Compound DataTosyl group is stable
Comparator Or BaselinePbf group is labile and removed
Quantified DifferenceQualitative (Stable vs. Labile)
ConditionsStandard Boc-SPPS N-alpha deprotection cycle (e.g., 50% TFA in DCM)

This ensures the integrity of the arginine side-chain throughout peptide elongation, preventing unwanted side reactions and enabling the successful synthesis of the target sequence.

HF Cleavage Stability
Head-to-head
Not susceptible to ornithine formation vs. NO2 group
Supports high-purity Boc SPPS workflows
HF cleavage context; comparator: Boc-Arg(NO2)-OH

Reduced Risk of Ornithine Side-Product Formation vs. Nitro-Protected Arginine

During the final, harsh acid cleavage step in Boc-SPPS (e.g., using anhydrous HF), the N(omega)-nitro protecting group on Boc-Arg(NO2)-OH is known to be susceptible to side reactions that can lead to the formation of ornithine residues in the final peptide. The N(omega)-tosyl group on the target compound is not prone to this specific side reaction, offering a cleaner deprotection and a higher fidelity synthesis of the desired arginine-containing peptide. While the tosyl group can cause alkylation of other sensitive residues like tryptophan, this is a well-characterized reaction that can be effectively suppressed with appropriate scavengers like thioanisole.

Evidence DimensionPropensity for Ornithine Formation Side Reaction
Target Compound DataLow / Not reported as a primary side reaction
Comparator Or BaselineBoc-Arg(NO2)-OH: Known to be susceptible
Quantified DifferenceQualitative (Lower risk profile)
ConditionsFinal peptide cleavage from resin using strong acid (e.g., Anhydrous HF)

Choosing the tosyl-protected version minimizes a critical impurity, reducing the downstream purification burden and improving the overall yield of the correct peptide sequence.

δ-Lactam Formation
Cross-study comparable
Lower δ-lactam vs. Fmoc-Arg(Boc)2-OH and Fmoc-Arg(Pmc)-OH
May reduce coupling byproducts
Reported under carboxyl-activation conditions [1]

Defined, Albeit Harsh, Deprotection Protocol vs. More Labile Alternatives

The tosyl group requires very strong acids for cleavage, most commonly anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). While hazardous and requiring specialized equipment, these conditions are well-defined. For instance, HF cleavage for a Tosyl-protected arginine typically requires 60-90 minutes at 0°C. This contrasts with the even longer time required for the Nitro group (90-120+ minutes) under the same conditions. It also contrasts sharply with the much milder TFA-based cocktails used for Pbf deprotection in Fmoc synthesis, highlighting the distinct process requirements for each derivative.

Evidence DimensionTypical Deprotection Time in Anhydrous HF at 0°C
Target Compound Data60-90 minutes
Comparator Or BaselineBoc-Arg(NO2)-OH: 90-120+ minutes; Fmoc-Arg(Pbf)-OH: Not applicable, cleaved by milder TFA
Quantified DifferenceFaster than Nitro under identical strong-acid conditions
ConditionsFinal cleavage from resin using Anhydrous HF at 0°C

For labs equipped for Boc-SPPS and HF cleavage, this compound offers a predictable deprotection profile that is faster than the traditional Nitro alternative, impacting throughput and process scheduling.

Multi-Arg Deprotection
Class-level inference
Single-step HF/TFMSA removal avoids Mtr deprotection bottleneck
Streamlined deprotection for Arg-rich peptides
Mtr may require prolonged TFA; data to verify
Procurement Profile
Class-level inference
Purity ≥99.5% (chiral HPLC), cost-effective supply
Supports batch consistency and budget control
Supplier-reported; verify per lot

Backbone of Traditional Boc-Based Solid-Phase Peptide Synthesis (Boc-SPPS)

This compound is a primary choice for incorporating arginine in established Boc-SPPS protocols. Its key feature is the tosyl group's stability during the repetitive TFA-mediated deprotection of the N-alpha-Boc group, which is fundamental to the success of the entire workflow.

Synthesis of Peptides Prone to Ornithine Side Reactions

When synthesizing peptides where the conversion of arginine to ornithine during final cleavage is a known risk, this compound is a superior choice compared to N(alpha)-boc-N(omega)-nitro-L-arginine. The chemical nature of the tosyl group mitigates this specific side reaction, leading to a purer crude product.

Preparation of Protected Peptide Fragments for Solution-Phase Condensation

The high stability of the tosyl group allows for the synthesis of a protected peptide fragment on a solid support. After cleavage from the resin (under conditions leaving the tosyl group intact), this fragment can be used in subsequent solution-phase ligations, with the robust tosyl group protecting the arginine side-chain until the final global deprotection step. The tosyl group is stable to reagents like TMSOTf, which might be used in fragment condensation strategies.

Application Fit Matrix

Application
Selection Property
Validation Focus
Routine Boc SPPS
Tos group stability in HF cleavage
Ornithine impurity control
Arginine-Rich Peptide Synthesis
Reliable single-step deprotection
Multi-Arg deprotection efficiency
Large-Scale Production
Cost-effective high-purity supply
Batch consistency and purity verification

XLogP3

1.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

428.17295580 Da

Monoisotopic Mass

428.17295580 Da

Heavy Atom Count

29

Other CAS

13836-37-8

General Manufacturing Information

L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(4-methylphenyl)sulfonyl]amino]methyl]-: INACTIVE

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